N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide
Description
N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological activities.
Properties
Molecular Formula |
C24H24N4O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H24N4O2/c1-28(2)21-10-8-18(9-11-21)16-22(27-23(29)20-6-4-3-5-7-20)24(30)26-17-19-12-14-25-15-13-19/h3-16H,17H2,1-2H3,(H,26,30)(H,27,29)/b22-16+ |
InChI Key |
OJLFIKGSXJJYEI-CJLVFECKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=NC=C2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-dimethylaminobenzaldehyde with pyridine-4-carboxaldehyde in the presence of an amine catalyst. This is followed by the addition of benzoyl chloride to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pH, and reaction time ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
N-(1-(4-(Dimethylamino)phenyl)-3-oxo-3-((pyridin-4-ylmethyl)amino)prop-1-en-2-yl)benzamide stands out due to its unique combination of functional groups, which confer a broad range of reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
